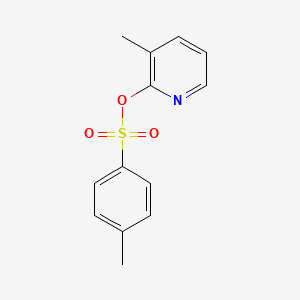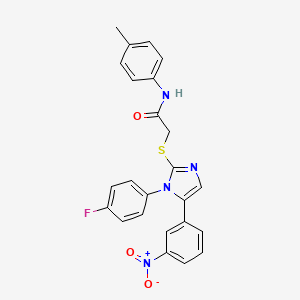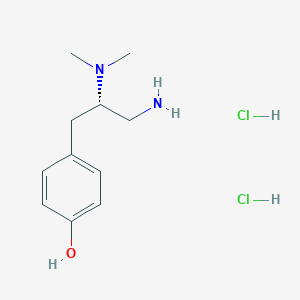
3-Methylpyridin-2-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methylpyridin-2-yl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H13NO3S . It is a derivative of pyridine and toluenesulfonic acid . This compound is a core structure of many pharmaceutical molecules .
Synthesis Analysis
The synthesis of “3-Methylpyridin-2-yl 4-methylbenzenesulfonate” involves a one-pot protocol to convert easily accessible 3-nitropyridines to 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives . The strategy successfully combines a three-step reaction in one pot via progressively adding different reactants at room temperature .Molecular Structure Analysis
The molecular structure of “3-Methylpyridin-2-yl 4-methylbenzenesulfonate” consists of a pyridine ring attached to a toluenesulfonate group . The molecular weight of this compound is 263.31 .Chemical Reactions Analysis
Pyridinium salts, which include “3-Methylpyridin-2-yl 4-methylbenzenesulfonate”, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics, including their synthetic routes and reactivity .Physical And Chemical Properties Analysis
“3-Methylpyridin-2-yl 4-methylbenzenesulfonate” has a predicted density of 1.260±0.06 g/cm3 and a predicted boiling point of 425.9±45.0 °C .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Molecules
A study by Lin et al. (2019) introduced an efficient one-pot protocol to convert 3-nitropyridines to 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives, which are essential structures in numerous pharmaceuticals. This method showcases good functional group tolerance and regioselectivity, suggesting its potential for large-scale synthesis of diverse pharmaceutical compounds (Lin et al., 2019).
Structural and Molecular Studies
Babu et al. (2014) explored the crystal structure of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, revealing insights into its molecular geometry, hydrogen bonding, and aromatic π–π stacking interactions. Such studies are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Babu et al., 2014).
Antioxidant and Anticancer Activity
Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes, incorporating 4-methylbenzenesulfonamide derivatives, demonstrated significant DNA binding, DNA cleavage, genotoxicity, and anticancer activity. This underscores the compound's role in developing therapeutic agents targeting DNA interactions and cancer treatment (González-Álvarez et al., 2013).
Nonlinear Optical Properties
Valdivia-Berroeta et al. (2018) synthesized and characterized organic nonlinear optical crystals, including derivatives of 4-methylpyridin-2-yl 4-methylbenzenesulfonate, for terahertz (THz) generation. The study highlights the potential of these compounds in enhancing the efficiency of THz generation, indicating their importance in the development of advanced optical materials (Valdivia-Berroeta et al., 2018).
Propriétés
IUPAC Name |
(3-methylpyridin-2-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-5-7-12(8-6-10)18(15,16)17-13-11(2)4-3-9-14-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIYRHMDRFFWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815753.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2815755.png)
![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2815758.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2815759.png)
![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815762.png)

![N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2815764.png)


![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)
![3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2815771.png)
